1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile
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Overview
Description
1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a cyclopropane ring attached to a carbonitrile group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key scaffolds in the development of pharmaceuticals .
Preparation Methods
The synthesis of 1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-3-methyl-1H-pyrazole with cyclopropane-1-carbonitrile in the presence of a base. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds include:
4-Amino-1-methylpyrazole: Lacks the cyclopropane and carbonitrile groups, making it less versatile in certain reactions.
3-Aminopyrazole: Similar in structure but lacks the methyl group, affecting its reactivity and biological activity.
1-Methyl-1H-pyrazol-4-amine: Similar but lacks the cyclopropane ring, impacting its stability and interaction with targets.
1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and biological properties.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(4-amino-3-methylpyrazol-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H10N4/c1-6-7(10)4-12(11-6)8(5-9)2-3-8/h4H,2-3,10H2,1H3 |
InChI Key |
SZEMBDXZEPSBKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)C2(CC2)C#N |
Origin of Product |
United States |
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